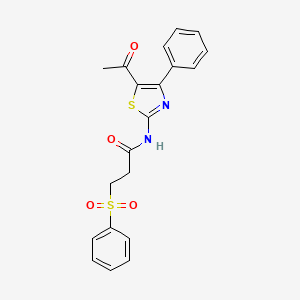

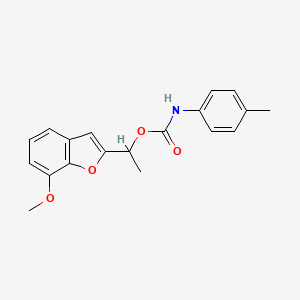

N-(5-乙酰基-4-苯基-1,3-噻唑-2-基)-3-(苯磺酰基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides and related compounds has been explored in various studies. In one study, the synthesis involved the creation of high-affinity inhibitors of kynurenine 3-hydroxylase, with specific compounds demonstrating significant inhibitory activity in vitro and in vivo . Another research effort focused on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which were obtained through a series of reactions starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to various intermediates and ultimately the target compounds . Additionally, the synthesis of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides was reported, with these compounds showing inhibition effects on acetylcholinesterase and carbonic anhydrase enzymes . Lastly, a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, with some derivatives exhibiting cytotoxic activities and inhibition of carbonic anhydrase isoforms .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. For instance, the N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were characterized by ^1H-NMR, IR, and mass spectral data . Molecular modeling and electronic structure calculations were also performed to support experimental findings and to understand the inhibition mechanism of the synthesized benzenesulfonamides against acetylcholinesterase and carbonic anhydrase enzymes .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the initial formation of intermediates through reactions with benzenesulfonyl chloride, followed by further transformations to yield the final sulfonamide derivatives. The reactivity of these compounds is influenced by the presence of the phenylsulfonyl group and the specific substituents on the aromatic rings, which can affect their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized sulfonamides are influenced by their molecular structures. The compounds are designed to exhibit drug-likeness properties, which include considerations of molecular weight, lipophilicity, and the potential for hydrogen bonding. These properties are crucial for the compounds' bioavailability and their ability to interact with biological targets, such as enzymes . The bioactivity studies on these compounds, including their cytotoxicity and enzyme inhibition profiles, are indicative of their potential as therapeutic agents .

科学研究应用

化学和生物相互作用

研究已经探索了各种噻唑衍生物的化学和生物相互作用,为它们的潜在应用提供了见解。Ashby 等人的工作重点是苯胺和 4-氨基联苯等致癌物的噻吩类似物的合成,评估它们在体外的潜在致癌性,这可以指导对类似化合物的致癌潜力的理解 (Ashby 等人,1978)。类似地,Ibrahim 的综述深入探讨了唑基噻唑的合成和生物应用,阐明了噻唑衍生物在科学研究中的多方面性质 (Ibrahim,2011)。

药理学见解

Rosales-Hernández 等人讨论了(硫代)脲和苯并噻唑衍生物,强调了它们的广泛生物活性,并强调了它们在药物化学中的重要性。这篇综述涵盖了这些化合物作为潜在治疗剂的化学方面,突出了它们的广泛药理活性 (Rosales-Hernández 等人,2022)。

合成方法

各种噻唑衍生物的合成和结构性质已被广泛研究,为它们的化学性质和潜在应用提供了宝贵的见解。Raut 等人关于新型苯并稠合噻唑衍生物的合成和药理学评价的工作展示了它们作为抗氧化剂和抗炎剂的潜力,突出了这些化合物在药物开发中的多功能性 (Raut 等人,2020)。

属性

IUPAC Name |

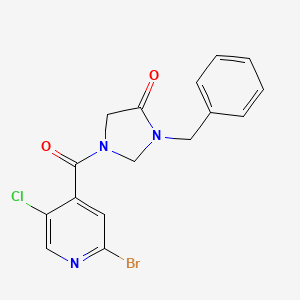

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(benzenesulfonyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S2/c1-14(23)19-18(15-8-4-2-5-9-15)22-20(27-19)21-17(24)12-13-28(25,26)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCHVMOORIXZNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(benzenesulfonyl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2518651.png)

![N-[(4-Ethoxyphenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2518659.png)

![1-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2518660.png)

![2-[(1-Adamantyloxy)methyl]oxirane](/img/structure/B2518666.png)

![8-isobutyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518668.png)

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone](/img/structure/B2518670.png)